Orexin A, human

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Orexin A, also known as hypocretin-1, is a neuropeptide produced by a small population of neurons in the lateral and posterior hypothalamus. It plays a crucial role in regulating arousal, wakefulness, and appetite. Orexin A is part of the orexin system, which includes another neuropeptide called orexin B (hypocretin-2). These neuropeptides are involved in various physiological functions, including sleep/wake cycles, energy homeostasis, and feeding behavior .

Méthodes De Préparation

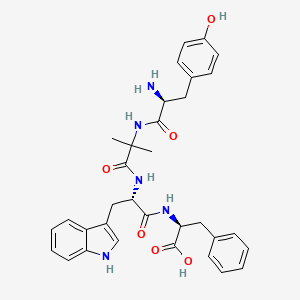

Synthetic Routes and Reaction Conditions: Orexin A can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis requires protecting groups to prevent unwanted side reactions and specific reagents to activate the carboxyl group of the incoming amino acid .

Industrial Production Methods: Industrial production of orexin A involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. This method ensures high purity and yield, making it suitable for research and therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions: Orexin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to study its structure-function relationships and develop analogs with improved properties .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues in orexin A.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds in the peptide.

Substitution: Site-directed mutagenesis can introduce specific amino acid substitutions to study the role of individual residues.

Major Products: The major products of these reactions include oxidized, reduced, and substituted forms of orexin A, which are used to investigate the peptide’s biological activity and receptor interactions .

Applications De Recherche Scientifique

Orexin A has numerous scientific research applications across various fields:

Chemistry: Orexin A is used to study peptide synthesis, structure-function relationships, and receptor-ligand interactions.

Biology: It is crucial for understanding the regulation of sleep/wake cycles, feeding behavior, and energy homeostasis.

Medicine: Orexin A is investigated for its potential therapeutic applications in treating sleep disorders, such as narcolepsy, and metabolic disorders, such as obesity.

Industry: The peptide is used in the development of diagnostic assays and therapeutic agents targeting the orexin system .

Mécanisme D'action

Orexin A exerts its effects by binding to and activating two G-protein-coupled receptors, orexin receptor type 1 (OX1R) and type 2 (OX2R). Upon binding, these receptors activate downstream signaling pathways, including the phospholipase C (PLC) pathway, which leads to increased intracellular calcium levels and activation of protein kinase C (PKC). These signaling events regulate various physiological processes, such as arousal, feeding behavior, and energy homeostasis .

Comparaison Avec Des Composés Similaires

Orexin B (Hypocretin-2): Another neuropeptide in the orexin system, with similar functions but different receptor affinities.

Neuropeptide Y (NPY): Involved in regulating feeding behavior and energy homeostasis.

Melanin-Concentrating Hormone (MCH): Plays a role in energy balance and feeding behavior

Uniqueness of Orexin A: Orexin A is unique due to its dual role in regulating both arousal and feeding behavior. Its ability to activate two distinct receptors (OX1R and OX2R) allows it to modulate various physiological processes, making it a versatile target for therapeutic interventions .

Propriétés

Formule moléculaire |

C152H247N47O44S4 |

|---|---|

Poids moléculaire |

3565.1 g/mol |

Nom IUPAC |

4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[3-carboxy-2-[[1-[4-methyl-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[1-[[1-[[1-[[2-[[1-[[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C152H247N47O44S4/c1-20-76(14)118(146(239)188-96(51-74(10)11)138(231)197-119(80(18)201)147(240)180-92(121(156)214)47-70(2)3)195-115(209)62-166-123(216)78(16)171-124(217)79(17)172-131(224)99(55-84-59-162-69-169-84)186-136(229)100(56-111(155)205)174-114(208)61-165-122(215)77(15)170-113(207)60-167-125(218)98(54-83-58-161-68-168-83)185-134(227)95(50-73(8)9)183-132(225)93(48-71(4)5)182-129(222)90(38-41-116(210)211)179-135(228)97(53-82-32-34-85(203)35-33-82)184-133(226)94(49-72(6)7)181-127(220)88(29-24-44-164-152(159)160)177-140(233)104(64-244)192-139(232)103(63-200)190-142(235)107(67-247)194-148(241)120(81(19)202)196-130(223)86(27-21-22-42-153)175-128(221)89(36-39-110(154)204)178-126(219)87(28-23-43-163-151(157)158)176-141(234)105(65-245)193-143(236)106(66-246)191-137(230)101(57-117(212)213)187-144(237)108-30-26-46-199(108)150(243)102(52-75(12)13)189-145(238)109-31-25-45-198(109)149(242)91-37-40-112(206)173-91/h32-35,58-59,68-81,86-109,118-120,200-203,244-247H,20-31,36-57,60-67,153H2,1-19H3,(H2,154,204)(H2,155,205)(H2,156,214)(H,161,168)(H,162,169)(H,165,215)(H,166,216)(H,167,218)(H,170,207)(H,171,217)(H,172,224)(H,173,206)(H,174,208)(H,175,221)(H,176,234)(H,177,233)(H,178,219)(H,179,228)(H,180,240)(H,181,220)(H,182,222)(H,183,225)(H,184,226)(H,185,227)(H,186,229)(H,187,237)(H,188,239)(H,189,238)(H,190,235)(H,191,230)(H,192,232)(H,193,236)(H,194,241)(H,195,209)(H,196,223)(H,197,231)(H,210,211)(H,212,213)(H4,157,158,163)(H4,159,160,164) |

Clé InChI |

IXODJSWYPSZUCI-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CNC=N2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)